molecular formula C48H86N4O8 B1610875 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester CAS No. 91788-83-9

1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester

Cat. No.: B1610875
CAS No.: 91788-83-9
M. Wt: 847.2 g/mol
InChI Key: WUPCFMITFBVJMS-UHFFFAOYSA-N
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Description

1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester is a useful research compound. Its molecular formula is C48H86N4O8 and its molecular weight is 847.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,2,3,4-Butanetetracarboxylic acid (BTCA) is a tetracarboxylic acid known for its utility in various industrial applications, particularly in textile finishing and as a cross-linking agent for cellulose. The compound's derivatives, such as the tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester, have been explored for their biological activities and potential applications in biomedicine and environmental science. This article reviews the biological activity of BTCA and its ester derivative based on recent studies and findings.

Chemical Structure

The chemical structure of 1,2,3,4-butanetetracarboxylic acid is characterized by four carboxylic acid groups attached to a butane backbone. The ester derivative further includes piperidine groups that enhance its solubility and reactivity.

Toxicity Studies

Acute toxicity studies have been conducted to assess the safety profile of BTCA. In a study involving oral administration to rats, the LD50 was determined to be approximately 1.72 g/kg. Signs of toxicity included hypoactivity, diarrhea, and severe congestion of internal organs at higher doses (2.00 g/kg and above). Notably, all animals treated with 3.17 g/kg died during the study due to severe internal congestion and mucosal erosion .

Table 1: Acute Toxicity of BTCA

RouteSpecies/StrainNumber of AnimalsDose (g/kg)LD50 (g/kg)Reference
OralRat/COX-SD101.721.72
OralRat/COX-SD5 (male)1.741.74
OralRat/COX-SD5 (female)--

Cross-linking Properties

BTCA has been extensively studied for its role as a cross-linking agent in textiles and polymers. It has been shown to react with cellulose through an anhydride formation mechanism which enhances the durability and functional properties of fabrics. This reaction is facilitated by the presence of catalysts that influence the efficiency of cross-linking .

Environmental Applications

Recent research indicates that BTCA can be used in environmental applications such as contaminant adsorption. For instance, nanosponges created by cross-linking BTCA with β-cyclodextrin exhibited significant adsorption capabilities for cationic contaminants like paraquat and malachite green. The maximum adsorption capacities were reported at 120.5 mg/g for paraquat under optimal conditions .

Case Studies

Case Study 1: Textile Applications
In a study published in MDPI, BTCA was utilized as a finishing agent for cotton fabrics. The results indicated improved water repellency and crease resistance compared to untreated fabrics. The functional properties were significantly enhanced due to the effective cross-linking between BTCA and cellulose fibers .

Case Study 2: Environmental Remediation
Another investigation focused on the development of BTCA-based nanosponges for environmental remediation. The study demonstrated that these nanosponges could effectively remove toxic dyes from wastewater with high efficiency and reusability after multiple cycles .

Properties

IUPAC Name

tetrakis(1,2,2,6,6-pentamethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H86N4O8/c1-41(2)23-31(24-42(3,4)49(41)17)57-37(53)21-35(39(55)59-33-27-45(9,10)51(19)46(11,12)28-33)36(40(56)60-34-29-47(13,14)52(20)48(15,16)30-34)22-38(54)58-32-25-43(5,6)50(18)44(7,8)26-32/h31-36H,21-30H2,1-20H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPCFMITFBVJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)OC(=O)CC(C(CC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C(=O)OC3CC(N(C(C3)(C)C)C)(C)C)C(=O)OC4CC(N(C(C4)(C)C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H86N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869085
Record name 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
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Molecular Weight

847.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
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CAS No.

91788-83-9
Record name 1,2,3,4-Tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) 1,2,3,4-butanetetracarboxylate
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Record name 1,2,3,4-Butanetetracarboxylic acid, tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl)ester
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Record name 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
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Record name 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
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Record name 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
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Record name tetrakis(1,2,2,6,6-pentamethyl-4-piperidyl)-1,2,3,4-butanetetracarboxylate
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Record name 1,2,3,4-BUTANETETRACARBOXYLIC ACID, TETRAKIS(1,2,2,6,6-PENTAMETHYL-4-PIPERIDINYL)ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester

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